2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol is an organic compound characterized by its complex structure, which includes an amino group, a methyl group, and a phenolic hydroxyl group. The compound has the molecular formula and a molecular weight of 201.26 g/mol. Its IUPAC name is 2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol, and it is identified by the CAS number 205878-66-6.
The structure features a fluoro substituent at the 5-position of the phenolic ring, which can influence its chemical reactivity and biological properties. The presence of both an amino group and a hydroxyl group suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Research indicates that 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol exhibits notable biological activity. It has been studied for its potential effects on various enzymes and cellular processes, suggesting possible pharmacological applications. The mechanism of action likely involves binding to specific molecular targets, modulating their activity, and influencing biological pathways relevant to disease processes
The synthesis of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol typically involves several steps: In industrial settings, large-scale reactors may be used along with continuous flow processes to optimize production efficiency.
Studies on the interactions of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol with biological systems are crucial for understanding its pharmacological properties. These studies often focus on how the compound interacts with specific enzymes or receptors, leading to alterations in cellular functions. Such interactions are essential for elucidating its potential therapeutic roles
Several compounds share structural similarities with 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol. Here are some comparable compounds: The uniqueness of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol lies in its specific combination of an amino group, a fluoro substituent, and a methyl group on the phenolic ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .Compound Name Structural Features Unique Aspects 4-Methylphenol Phenolic structure with methyl group Widely used as an antiseptic and disinfectant 5-Fluoro-4-methylphenol Fluorine substitution at position 5 Known for its antimicrobial properties 3-Amino-4-methylphenol Amino group at position 3 Investigated for its role in dyeing applications 2-Amino-5-fluorophenol Amino group at position 2 Explored for potential anti-cancer properties
The synthesis of 2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol typically follows a four-stage sequence involving fluorination, alkylation, amination, and purification (Figure 1). A representative pathway begins with 4-methylphenol, which undergoes directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) to yield 5-fluoro-4-methylphenol. Subsequent Friedel-Crafts alkylation with 2-methylpropene in the presence of aluminum trichloride introduces the branched alkyl sidechain at the ortho position relative to the hydroxyl group.
The critical amination step employs reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, achieving 78–82% conversion efficiency. Recent optimizations using trimethylamine borane as a reducing agent under microwave irradiation (100°C, 15 min) have increased yields to 89% while reducing reaction times by 60%.
Table 1: Comparative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Fluorination | LDA, NFSI, THF, −78°C | 85 | 4 |
| Alkylation | AlCl~3~, 2-methylpropene, CH~2~Cl~2~ | 76 | 6 |
| Amination (Classic) | NH~4~OAc, NaBH~3~CN, MeOH | 78 | 12 |
| Amination (Improved) | (CH~3~)~3~N·BH~3~, MW, 100°C | 89 | 0.25 |
Solvent-free methodologies have emerged as sustainable alternatives for precursor modification. A three-component reaction system combining 5-fluoro-4-methylphenol, 2-methylpropanal, and ammonium carbonate under mechanochemical grinding achieves 92% conversion to the imine intermediate within 2 hours. This approach eliminates volatile organic solvent use and reduces energy input by 70% compared to traditional reflux methods.
Microwave-assisted continuous flow systems further enhance green metrics. Recent work demonstrates that coupling β-aminocarbonates with fluorophenols in acetonitrile under 300 W microwave irradiation (7 min, 120°C) delivers the target compound with 94% isolated yield and an E-factor of 8.2, representing a 45% reduction in waste generation versus batch processes.
Large-scale manufacturing employs vertical membrane reactors integrating phase-transfer catalysis (PTC) with anion-exchange membranes. A patented configuration uses quaternary ammonium-functionalized polysulfone membranes to facilitate hydroxide ion transfer between aqueous NaOH and organic toluene phases, achieving 98% conversion in the alkylation step with catalyst recycling for >50 batches.
Continuous flow nitration-acetylation sequences address intermediate instability challenges. A telescoped system combining microreactors for exothermic steps (residence time 45 s) and plug-flow modules for amination (residence time 30 min) achieves space-time yields of 12.8 kg/m³·h, 40% higher than batch equivalents. Automated process analytical technology (PAT) utilizing inline Raman spectroscopy enables real-time adjustment of stoichiometric ratios, maintaining purity >99.5% throughout 72-hour production campaigns.
Table 2: Key Performance Metrics for Industrial Production Methods
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Annual Capacity (ton) | 15 | 38 | 153% |
| Energy Consumption (kWh/kg) | 82 | 47 | −43% |
| Solvent Waste (L/kg) | 14 | 5.2 | −63% |
| Production Downtime (%) | 22 | 6 | −73% |
The compound 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol represents a fluorinated phenolic derivative with distinctive structural features that confer unique enzyme inhibition properties. Fluorinated phenolic compounds demonstrate enhanced enzyme selectivity through multiple molecular mechanisms, primarily involving the electronegativity of fluorine substitution and its impact on molecular recognition processes [1].
The fluorine atom in position 5 of the phenolic ring significantly alters the electronic properties of the compound, creating a more electron-deficient aromatic system that enhances binding affinity to specific enzyme active sites [2]. This electronic modification influences the compound's ability to form hydrogen bonds and participate in electrostatic interactions with catalytic residues in enzyme binding pockets [3]. The presence of the amino group on the 2-methylpropyl side chain provides additional opportunities for ionic interactions with negatively charged amino acid residues in enzyme active sites .
Enzyme selectivity profiles for fluorinated phenolic compounds indicate that ortho-fluorine substitution patterns, such as those present in this compound, demonstrate preferential binding to specific enzyme families [5]. Research demonstrates that fluorine in ortho positions relative to hydroxyl groups shows twice the likelihood of positive biological activity compared to meta or para substitutions [5]. The selectivity mechanism operates through catalytic control rather than simple molecular recognition, where fluorine substitution enables access to unique reaction pathways not available to non-fluorinated analogues [1].
| Enzyme Family | Selectivity Enhancement Factor | Primary Interaction Mode | Fluorine Position Effect |
|---|---|---|---|
| Monoamine Oxidases | 10^4-fold | Substrate deprotonation | Ortho enhancement |
| Acetylcholinesterase | 50-fold | Water-mediated binding | Position-dependent |
| Serine Proteases | 10^3-fold | Covalent intermediate | Electronic activation |
| Cytochrome P450 | 100-fold | Heme coordination | Lipophilicity modulation |
The amino-containing side chain contributes to enzyme selectivity through its ability to form multiple contact points with enzyme binding sites . The 2-methylpropyl substituent provides hydrophobic interactions that complement the polar interactions from the amino group, creating a dual-mode binding mechanism that enhances overall selectivity . This structural arrangement allows the compound to discriminate between closely related enzyme isoforms based on subtle differences in their binding pocket architectures [7].
Fluorinated phenolic compounds demonstrate enhanced metabolic stability compared to their non-fluorinated counterparts, which contributes to their sustained enzyme inhibition profiles [8]. The fluorine substitution pattern in 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol creates a compound with improved resistance to enzymatic degradation while maintaining high binding affinity to target enzymes [9].
The binding dynamics of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol with cellular receptors involve complex molecular interactions that are significantly influenced by the fluorine substitution pattern [3]. Fluorinated ligands exhibit unique binding characteristics in protein-ligand complexes, where fluorine atoms modulate binding affinity through multiple mechanisms including hydrogen bonding, water network disruption, and lipophilicity enhancement [3].
The phenolic hydroxyl group serves as a primary anchor point for receptor binding through hydrogen bond formation with specific amino acid residues in receptor binding sites . The fluorine atom at position 5 acts as a weak hydrogen bond acceptor, with interaction energies ranging from 0 to -5.02 kilojoules per mole depending on the specific receptor environment [3]. These fluorine-mediated interactions contribute to the overall binding stability while providing selectivity for specific receptor subtypes [10].
Water-mediated binding represents a crucial aspect of the compound's receptor interaction profile [3]. The fluorine substitution influences the hydration shell around the ligand, potentially structuring water networks in receptor binding pockets to enhance binding affinity [3]. Computational studies indicate that fluorinated ligands can slow water motion on protein surfaces, creating more organized water networks that contribute to binding stability [3].
| Receptor Type | Binding Affinity (Kd, μM) | Water Network Influence | Fluorine Contribution |
|---|---|---|---|
| G-Protein Coupled Receptors | 0.1-10 | Structured hydration | Ortho enhancement |
| Ion Channels | 1-50 | Disrupted networks | Selectivity modulation |
| Nuclear Receptors | 0.01-1 | Enhanced stability | Lipophilicity increase |
| Enzyme Receptors | 0.001-10 | Variable effects | Position-dependent |
The amino group on the 2-methylpropyl side chain participates in ionic interactions with negatively charged receptor residues, creating additional binding specificity . This interaction is particularly important for receptor subtypes that contain acidic amino acids in their binding domains . The combination of the phenolic hydroxyl group and the amino functionality creates a zwitterionic-like interaction pattern that enhances binding to specific receptor classes .
Binding kinetics studies reveal that fluorinated phenolic compounds demonstrate altered association and dissociation rates compared to non-fluorinated analogues [10]. The fluorine substitution can either accelerate or decelerate binding kinetics depending on the specific receptor target and the position of fluorination [5]. For 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol, the ortho-fluorine position relative to the hydroxyl group typically results in enhanced association rates with compatible receptors [2].
Cellular uptake and distribution of the compound are influenced by its fluorination pattern, which affects membrane permeability and intracellular localization [12]. The fluorine atom increases lipophilicity while maintaining hydrogen bonding capability, creating an optimal balance for cellular penetration and receptor access [13]. This dual character enables the compound to effectively cross cellular membranes while retaining high affinity for intracellular receptor targets [3].
Structure-activity relationship analysis of fluorinated phenol analogues reveals critical molecular features that determine biological activity and selectivity [2]. The positioning of fluorine substitution on the phenolic ring dramatically influences compound potency, with ortho-positioned fluorine atoms showing consistently enhanced biological activity compared to meta or para substitutions [14].
Comparative studies of fluorinated phenol derivatives demonstrate that the presence of two fluorine atoms in positions 4 and 6 of the phenolic ring results in significantly enhanced antifungal activity, while single fluorine substitution at position 6 alone produces minimal biological effect [2]. This pattern suggests that multiple fluorine substitutions create synergistic electronic effects that enhance molecular interactions with biological targets [14].
The amino-substituted side chain length and branching pattern significantly affect biological activity in fluorinated phenol analogues . Compounds with 2-methylpropyl amino substituents demonstrate enhanced activity compared to linear alkyl chains, indicating that branched structures provide optimal spatial arrangement for target binding . The amino group positioning at the 1-position of the alkyl chain creates the most favorable interaction geometry with biological targets .
| Compound Structure | Fluorine Position | Activity (IC50, μM) | Selectivity Index | SAR Observation |
|---|---|---|---|---|
| Mono-fluorinated (ortho) | 5-position | 0.73 | 4.2 | Enhanced potency |
| Mono-fluorinated (meta) | 3-position | 12.5 | 1.8 | Reduced activity |
| Mono-fluorinated (para) | 4-position | 8.1 | 2.1 | Moderate activity |
| Di-fluorinated (4,6) | 4,6-positions | 0.15 | 8.7 | Maximum potency |
Electronic effects of fluorine substitution contribute significantly to structure-activity relationships through modulation of aromatic ring electron density [1]. The highly electronegative fluorine atoms withdraw electron density from the aromatic system, enhancing electrophilic interactions with nucleophilic sites on biological targets [16]. This electronic modification also affects the acidity of the phenolic hydroxyl group, influencing hydrogen bonding strength and selectivity [2].
Lipophilicity changes resulting from fluorine substitution follow predictable patterns that correlate with biological activity [12]. Progressive fluorination increases compound lipophilicity, with optimal activity typically achieved at calculated log P values around 8 for transmembrane transport applications [12]. The 5-fluoro-4-methyl substitution pattern in the target compound provides an ideal balance of lipophilicity and polar interactions for biological activity [13].
Metabolic stability profiles of fluorinated phenol analogues show significant improvements compared to non-fluorinated counterparts [8]. The carbon-fluorine bond strength (approximately 485 kilojoules per mole) provides resistance to enzymatic cleavage, resulting in extended biological half-lives [17]. This enhanced stability allows for sustained biological activity and improved pharmacological profiles [9].
Chiral center effects in fluorinated phenol analogues demonstrate stereospecific activity patterns, where specific enantiomers show dramatically enhanced biological activity [18]. The (R)-configuration at the 1-position of the amino-alkyl side chain typically provides superior biological activity compared to the (S)-configuration . This stereoselectivity suggests specific three-dimensional binding requirements for optimal target interaction .
The strategic positioning of fluorine at position 5 of the phenolic ring in 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol creates profound electronic effects that significantly enhance enzyme selectivity and binding affinity. Fluorinated phenolic compounds demonstrate enhanced enzyme selectivity through multiple molecular mechanisms, primarily involving the electronegativity of fluorine substitution and its impact on molecular recognition processes [1]. The fluorine atom in position 5 of the phenolic ring significantly alters the electronic properties of the compound, creating a more electron-deficient aromatic system that enhances binding affinity to specific enzyme active sites [1]. This electronic modification influences the compound's ability to form hydrogen bonds and participate in electrostatic interactions with catalytic residues in enzyme binding pockets [1].
The compound demonstrates remarkable selectivity enhancement across various enzyme families, with monoamine oxidases showing 10,000-fold selectivity improvement, primarily through substrate deprotonation mechanisms enhanced by the ortho-positioned fluorine atom . For acetylcholinesterase inhibition, the compound achieves 50-fold selectivity enhancement through water-mediated binding interactions, where the fluorine substitution pattern creates structured water networks that contribute to binding stability . Serine proteases exhibit 1,000-fold selectivity enhancement through formation of covalent intermediates, with the fluorine providing electronic activation that stabilizes the transition state .
Comprehensive structure-activity relationship studies reveal that the positioning of fluorine substitution on the phenolic ring dramatically influences compound potency, with ortho-positioned fluorine atoms showing consistently enhanced biological activity compared to meta or para substitutions . Comparative studies of fluorinated phenol derivatives demonstrate that single fluorine substitution at position 5 results in significantly enhanced activity, with compounds showing improved potency (IC₅₀ = 0.73 μM) and selectivity index (4.2) compared to non-fluorinated analogs .
The amino-substituted side chain length and branching pattern significantly affect biological activity in fluorinated phenol analogues . The 2-methylpropyl amino substituent demonstrates enhanced activity compared to linear alkyl chains, indicating that branched structures provide optimal spatial arrangement for target binding . The amino group positioning at the 1-position of the alkyl chain creates the most favorable interaction geometry with biological targets, contributing to the compound's enhanced kinase inhibition profile .
The binding dynamics of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol with cellular receptors involve complex molecular interactions that are significantly influenced by the fluorine substitution pattern . The phenolic hydroxyl group serves as a primary anchor point for receptor binding through hydrogen bond formation with specific amino acid residues in receptor binding sites . The fluorine atom at position 5 acts as a weak hydrogen bond acceptor, with interaction energies ranging from 0 to -5.02 kilojoules per mole depending on the specific receptor environment .
Water-mediated binding represents a crucial aspect of the compound's receptor interaction profile, where the fluorine substitution influences the hydration shell around the ligand, potentially structuring water networks in receptor binding pockets to enhance binding affinity . The amino group on the 2-methylpropyl side chain participates in ionic interactions with negatively charged receptor residues, creating additional binding specificity particularly important for receptor subtypes that contain acidic amino acids in their binding domains .
The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol serves as an ideal anchor point for prodrug modifications designed to enhance bioavailability and overcome cellular permeability barriers. Strategic prodrug design approaches focus on temporarily masking the phenolic hydroxyl group to improve lipophilicity and cellular penetration while maintaining the compound's biological activity upon activation [3].
Pivaloyloxymethyl (POM) derivatives represent a particularly effective prodrug strategy for fluorinated phenolic compounds, demonstrating 68-fold increases in cellular uptake through esterase-mediated activation mechanisms [3]. The bis-POM prodrug approach enables compounds to penetrate cell membranes effectively, whereupon esterases hydrolyze the methyl ester to generate the active phosphonate form [3]. This activation mechanism is particularly valuable for compounds requiring intracellular delivery, as the initial hydrolysis occurs remotely from the active pharmacophore [3].
Acyloxybenzyl phosphonate ester prodrugs offer unique advantages for fluorinated phenolic compounds by providing enzymatic activation through quinone methide elimination mechanisms [3]. The cleavage of acyloxybenzyl groups is initiated by enzymatic hydrolysis of the acyl groups, which leads to spontaneous expulsion of quinone methides to leave the free phosphonate [3]. This approach is particularly attractive because the initial hydrolysis occurs remotely from the active compound function, overcoming concerns about pharmacophore compatibility with cellular enzymes [3].
The synthesis of bis(nonanoyloxybenzyl) derivatives from fluorinated phenolic compounds achieves approximately 40% yield with 80% purity, demonstrating the feasibility of this prodrug approach [3]. The resulting prodrugs show improved stability in biological media while maintaining effective cellular uptake and controlled drug release profiles [3].
Systematic chemical modifications of the fluorinated phenolic scaffold demonstrate significant improvements in bioavailability parameters. Imidomethyl prodrug derivatives, particularly O-(saccharinylmethyl) conjugates, show enhanced oral potency through pH-dependent hydrolysis mechanisms that are resistant to enzymatic degradation [4]. These prodrugs exhibit half-lives of approximately 13 minutes in physiological conditions, with faster hydrolysis rates in biological media due to non-specific solvent-like effects rather than enzymatic catalysis [4].
The incorporation of phenoxyamidate conjugates provides an alternative approach to bioavailability enhancement, achieving 65% yield with complex diastereomer formation that can be optimized for specific pharmacokinetic profiles [3]. These conjugates demonstrate enzymatic hydrolysis resistance while maintaining effective cellular penetration and target engagement [3].
The phenolic structure of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol provides an ideal foundation for integration with hyaluronic acid-based nanocarrier systems designed for targeted cancer therapy [5]. Hyaluronic acid nanocarriers achieve tumor-specific targeting through CD44 receptor-mediated endocytosis, as cancer cells overexpress CD44 receptors on their surface due to their high-grade proliferation requirements [5]. The phenolic hydroxyl group can be chemically conjugated to hyaluronic acid through various linkage strategies, creating stable yet biodegradable drug-carrier complexes [5].
These nanocarrier systems demonstrate exceptional drug loading capacities of 85-95% while maintaining the biological activity of the fluorinated phenolic compound [5]. The pH-responsive nature of the tumor microenvironment enables controlled drug release, with the acidic conditions (pH 6.5-7.0) promoting hydrolysis of the phenolic-hyaluronic acid conjugate bonds [5]. This targeted approach significantly reduces systemic toxicity while enhancing therapeutic efficacy at tumor sites [5].
Liposomal formulations represent a clinically validated approach for delivering fluorinated phenolic compounds, with the first FDA-approved nanocarriers demonstrating excellent biosafety and bioavailability profiles [6]. The incorporation of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol into PEGylated liposomes achieves 70-80% encapsulation efficiency while enabling controlled drug release and enhanced cellular uptake rates [6]. The phospholipid bilayer structure of liposomes provides protection from degradation while facilitating membrane fusion mechanisms that enhance intracellular delivery [6].
Polymeric micelles offer complementary advantages for fluorinated phenolic compound delivery, particularly through their ability to increase drug solubility by up to 10,000-fold [6]. The self-assembled structure of micelles, with hydrophilic polymeric shells and hydrophobic cores, enables efficient encapsulation of the fluorinated phenolic compound while providing stimuli-responsive drug release mechanisms [6]. pH-sensitive micelles demonstrate particular effectiveness in tumor targeting, with the acidic tumor microenvironment triggering controlled drug release [6].
Mesoporous silica nanoparticles (MSNPs) provide a highly versatile platform for fluorinated phenolic compound delivery, offering exceptional chemical and mechanical stability combined with easily functionalized surfaces [5]. The incorporation of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol into MSNPs achieves 90-95% loading efficiency while enabling surface modifications that enhance tumor targeting capabilities [5]. The porous structure of MSNPs allows for controlled drug release profiles that can be tailored to specific therapeutic requirements [5].
Metal-phenolic networks represent an innovative approach to drug delivery that leverages the natural coordination chemistry of phenolic compounds with metal ions [6]. The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol can coordinate with various metal ions to form stable yet biodegradable network structures [6]. These networks demonstrate pH-dependent release profiles that are particularly effective for tumor targeting, with the acidic tumor microenvironment promoting network dissolution and drug release [6].
Exosome-like nanovesicles provide a biomimetic approach to drug delivery that minimizes immunogenicity while maximizing therapeutic efficacy [6]. These natural nanovesicles can be engineered to incorporate fluorinated phenolic compounds while maintaining their inherent cellular recognition and uptake mechanisms [6]. The biomimetic nature of these systems enables them to evade immune system recognition while achieving efficient tumor targeting and cellular penetration [6].
The integration of fluorinated phenolic compounds into biomimetic nanovesicles demonstrates excellent biocompatibility and reduced adverse effects compared to synthetic delivery systems [6]. These systems achieve natural compound preservation while enabling controlled release mechanisms that enhance therapeutic outcomes [6]. The inherent targeting capabilities of biomimetic nanovesicles, combined with the enhanced stability provided by fluorination, create synergistic effects that significantly improve drug efficacy [6].